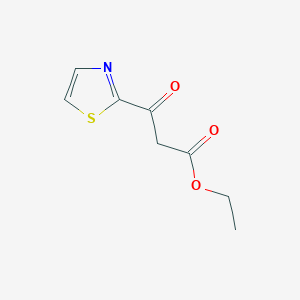

Ethyl 3-oxo-3-thiazol-2-YL-propionate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 3-oxo-3-thiazol-2-yl-propionate is a chemical compound with the CAS Number: 212621-63-1 . It has a molecular weight of 200.24 and its IUPAC name is ethyl 3-oxo-3-(1H-1lambda3-thiazol-2-yl)propanoate .

Molecular Structure Analysis

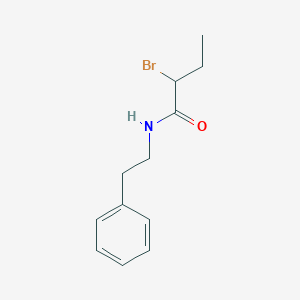

The molecular structure of Ethyl 3-oxo-3-thiazol-2-YL-propionate is characterized by a five-membered thiazole ring attached to a propionate ester group . The InChI code for this compound is 1S/C8H10NO3S/c1-2-12-7(11)5-6(10)8-9-3-4-13-8/h3-4,13H,2,5H2,1H3 .Physical And Chemical Properties Analysis

Ethyl 3-oxo-3-thiazol-2-YL-propionate is a pale-yellow to yellow-brown sticky oil to semi-solid substance . . The storage temperature is room temperature .科学的研究の応用

I have conducted a search on the scientific research applications of Ethyl 3-oxo-3-thiazol-2-YL-propionate. Below are some of the unique applications across different fields:

Analgesic and Anti-inflammatory Activities

Thiazole compounds have been reported to show significant analgesic and anti-inflammatory activities. This suggests that Ethyl 3-oxo-3-thiazol-2-YL-propionate could potentially be used in the development of new pain relief and anti-inflammatory medications .

Antitumor and Cytotoxic Activity

Some thiazole derivatives have demonstrated potent effects on human tumor cell lines, indicating that Ethyl 3-oxo-3-thiazol-2-YL-propionate may have applications in cancer research, particularly in the study of prostate cancer .

Proteomics Research

This compound is available for purchase as a specialty product for proteomics research, which involves the study of proteomes and their functions. It could be used in various proteomic analyses to understand protein interactions and functions .

Reactant for Stereoselective Synthesis

It has been used as a reactant for stereoselective ketonization-olefination of indoles by Co/Mn-mediated oxidative cross-coupling via dioxygen activation. This indicates its use in synthetic organic chemistry for creating complex molecules .

DNA Interaction Studies

Thiazole compounds can bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks and cell death. This suggests potential applications in studying DNA interactions and mechanisms of cell death .

Safety and Hazards

作用機序

Target of Action

Ethyl 3-oxo-3-thiazol-2-YL-propionate is a complex compound with a molecular weight of 200.24 The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

Thiazole compounds have been shown to exhibit diverse biological activities . They may interact with various biological targets, leading to changes at the molecular and cellular levels. More research is required to elucidate the specific interactions of Ethyl 3-oxo-3-thiazol-2-YL-propionate with its targets.

Biochemical Pathways

Thiazole compounds are known to impact a variety of biological processes , suggesting that multiple pathways could be affected

Result of Action

Some thiazole compounds have shown significant analgesic and anti-inflammatory activities , suggesting potential therapeutic applications.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of Ethyl 3-oxo-3-thiazol-2-YL-propionate is not well-understood. Factors such as temperature, pH, and presence of other compounds can potentially affect its action. The compound is stored at room temperature , indicating some level of stability under these conditions.

特性

IUPAC Name |

ethyl 3-oxo-3-(1,3-thiazol-2-yl)propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3S/c1-2-12-7(11)5-6(10)8-9-3-4-13-8/h3-4H,2,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYGKPDXKHOZVBQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=NC=CS1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50628536 |

Source

|

| Record name | Ethyl 3-oxo-3-(1,3-thiazol-2-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50628536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

212621-63-1 |

Source

|

| Record name | Ethyl 3-oxo-3-(1,3-thiazol-2-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50628536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-Ethylphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1344516.png)

![2-(2-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1344517.png)

![5-[(4-methyl-1H-pyrazol-1-yl)methyl]isoxazole-3-carboxylic acid](/img/structure/B1344519.png)

![2-bromo-N-[3-(diethylamino)propyl]butanamide](/img/structure/B1344525.png)

![2-[4-(2-Bromobutanoyl)piperazin-1-yl]pyrimidine](/img/structure/B1344534.png)

![(3-Ethoxypropyl)[(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]amine](/img/structure/B1344537.png)